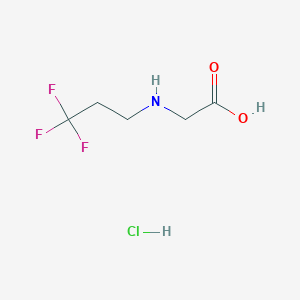

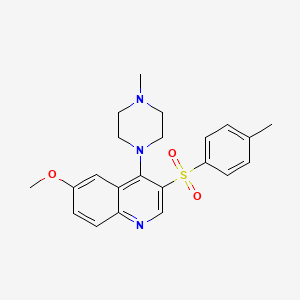

(3,3,3-Trifluoropropyl)glycine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,3,3-Trifluoropropyl)glycine hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

科学的研究の応用

Enhanced Mass Spectrometry Sensitivity

Trifluoroacetic acid (TFA) is widely used in liquid chromatography-mass spectrometry (LC-MS) for biopharmaceutical characterization. However, TFA can suppress mass spectrometry signals during electrospray ionization. Research by Mao et al. (2020) discovered that adding glycine to TFA mobile phases significantly mitigates this ion suppression, boosting the mass spectrometry response of peptides without compromising chromatographic performance. This finding provides a simple method to enhance LC-MS detection sensitivity for characterizing biopharmaceuticals (Mao, Kleinberg, Zhao, Raidas, & Li, 2020).

Corrosion Inhibition

Glycine derivatives have been explored for their ability to control mild steel corrosion in acidic environments. Amin and Ibrahim (2011) demonstrated that a newly synthesized glycine derivative, GlyD1, significantly reduces corrosion in concentrated sulfuric acid solutions. This derivative acts as a mixed-type inhibitor, its efficiency varying with concentration and temperature, indicating physical adsorption. Such inhibitors could offer cost-effective and environmentally friendly alternatives for industrial corrosion protection (Amin & Ibrahim, 2011).

Improved Chitosan Membrane Preparation

Chitosan membranes prepared from glycine hydrochloride (Gly·HCl) exhibit superior mechanical strength and modulus compared to those prepared from traditional acetic acid. Ma et al. (2013) confirmed Gly·HCl as a promising solvent for chitosan, leading to membranes with notable tensile strength and initial modulus. This advancement in membrane technology could enhance the development of chitosan-based materials with applications in filtration, drug delivery, and tissue engineering (Ma, Li, Qin, & He, 2013).

Synthesis of Biologically Active Molecules

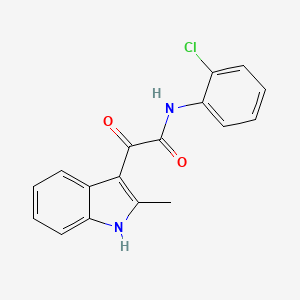

The triflic acid-catalyzed aminoalkylation of indoles and pyrroles using enantiomeric 3,3,3-trifluoro-pyruvate-alpha-methylbenzyl imines, as described by Abid, Teixeira, and Török (2008), showcases a method for synthesizing highly enantiomerically enriched alpha-trifluoromethyl-alpha-(heteroaryl)-glycine derivatives. This process highlights the potential of using (3,3,3-Trifluoropropyl)glycine hydrochloride derivatives for creating compounds with significant stereochemical control, useful in developing new pharmaceuticals and fine chemicals (Abid, Teixeira, & Török, 2008).

Safety And Hazards

The safety data sheet for a related compound, (3,3,3-Trifluoropropyl)chlorodimethylsilane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

特性

IUPAC Name |

2-(3,3,3-trifluoropropylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)1-2-9-3-4(10)11;/h9H,1-3H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXVEDOUBKQKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3,3-Trifluoropropyl)glycine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)

![4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2631789.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)

![3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2631798.png)